Cefalonium dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

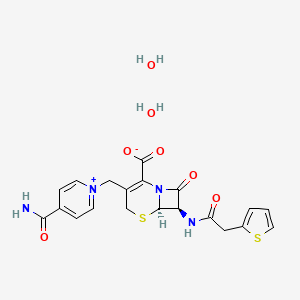

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S2.2H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);2*1H2/t15-,19-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKBYXGLUCGDRX-LEVQAPRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385046-35-4 | |

| Record name | Cefalonium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385046354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFALONIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMV4EAL4T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

in vitro antibacterial spectrum of "Cefalonium dihydrate" against various pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefalonium dihydrate, a first-generation cephalosporin antibiotic. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine. This document summarizes quantitative antibacterial activity, details experimental protocols for determining such activity, and visualizes the underlying mechanism of action.

Quantitative Antibacterial Spectrum of this compound

Cefalonium is a broad-spectrum cephalosporin antibiotic with bactericidal activity against a majority of the organisms associated with bovine mastitis.[1] The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the available MIC data for this compound and other relevant first-generation cephalosporins against key mastitis pathogens.

Table 1: In Vitro Activity of this compound Against Gram-Positive Mastitis Pathogens

| Pathogen | Number of Isolates | Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) |

| Staphylococcus aureus | European Isolates | de Jong et al., 2018 | 0.12 | 0.25 | |

| Staphylococcus aureus | 130 | Higuchi et al., 2020 | ≤ 0.5[2] | ||

| Streptococcus uberis | European Isolates | de Jong et al., 2018 | ≤0.03 | 0.06 | |

| Streptococcus dysgalactiae | European Isolates | de Jong et al., 2018 | ≤0.03 | ≤0.03 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The Epidemiological Cut-off Value (ECV) distinguishes wild-type isolates from those with acquired resistance mechanisms.

Table 2: In Vitro Activity of First-Generation Cephalosporins Against Other Mastitis Pathogens

As specific MIC data for this compound against Corynebacterium bovis, Escherichia coli, and Klebsiella spp. are limited in the reviewed literature, data for Cephalothin and Cefazolin, other first-generation cephalosporins, are presented as a proxy. This substitution is based on the similar mechanism of action and antibacterial spectrum of first-generation cephalosporins.

| Pathogen | Antibiotic | Number of Isolates | Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Corynebacterium bovis | Cephalothin | 46 | Watts et al., 2000 | 0.5 | |

| Escherichia coli | Cefalotin | 3 | Li et al., 2018 | 0.5-4 (Range) | |

| Klebsiella pneumoniae | Cefazolin | Not Specified | Imai et al., 2022 | >80% susceptibility reported |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The most common methods employed are broth microdilution and agar dilution, which are performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution:

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

-

Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared and serially diluted in a suitable liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (MHB), to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: The wells of a microtiter plate, containing the different concentrations of this compound and a growth control (no antibiotic), are inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated under appropriate atmospheric conditions (usually ambient air) at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing a large number of isolates simultaneously.

Workflow for Agar Dilution:

Caption: Workflow for MIC determination using the agar dilution method.

Detailed Steps:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of each bacterial suspension is spot-inoculated onto the surface of each agar plate, including the control plate.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The plates are examined, and the MIC is recorded as the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Mechanism of Action

This compound, as a member of the cephalosporin class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is primarily achieved through the binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).

Signaling Pathway of Cefalonium Action:

Caption: Mechanism of action of this compound.

Detailed Explanation:

-

Targeting Penicillin-Binding Proteins (PBPs): this compound penetrates the bacterial cell wall and targets PBPs located in the cytoplasmic membrane.

-

Inhibition of Transpeptidation: PBPs are crucial enzymes responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to the active site of PBPs, this compound inhibits this transpeptidation process.

-

Disruption of Cell Wall Integrity: The inhibition of peptidoglycan cross-linking results in a weakened and defective cell wall.

-

Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and ultimately, bacterial death.

This guide provides a foundational understanding of the in vitro antibacterial properties of this compound. For further detailed information, consulting the referenced literature and CLSI documentation is recommended.

References

Physicochemical Properties of Cefalonium Dihydrate: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium, a first-generation cephalosporin antibiotic, is utilized in veterinary medicine, primarily for intramammary infusions.[1] Its efficacy and stability in a formulation are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cefalonium dihydrate relevant to formulation development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar first-generation cephalosporins, such as Cephapirin and Cephalothin, to provide a comparative context for formulation scientists. This document outlines key parameters including solubility, pKa, solid-state properties, and stability, supported by detailed experimental protocols and visual representations to aid in the rational design of robust dosage forms.

Introduction

Cefalonium is a semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] For successful formulation development of this compound, a thorough understanding of its physicochemical properties is paramount. These properties influence critical aspects of the drug product, including dissolution rate, bioavailability, stability, and manufacturability. This guide serves as a technical resource for researchers and formulation scientists, consolidating available information and providing general experimental methodologies for the characterization of this compound.

Chemical Structure and General Properties

Cefalonium is a complex molecule with multiple functional groups that dictate its chemical behavior.

-

IUPAC Name: (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2]

-

Molecular Formula: C₂₀H₁₈N₄O₅S₂[2]

-

Molecular Weight: 458.5 g/mol [2]

The structure of Cefalonium, featuring a β-lactam ring fused to a dihydrothiazine ring, is characteristic of the cephalosporin class. The presence of ionizable groups suggests that its solubility and stability will be pH-dependent. The molecule exists as a dihydrate, indicating that water molecules are an integral part of its crystal structure.

Caption: Chemical structure of Cefalonium.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of an active pharmaceutical ingredient (API) during formulation and administration.

Solubility

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Cefalonium is reported to be a relatively insoluble suspension. Due to the lack of specific solubility data for this compound across a range of pH values, data for other first-generation cephalosporins are presented for context. The solubility of cephalosporins is generally pH-dependent due to the presence of ionizable functional groups.

| Property | This compound | Cephapirin | Cephalothin |

| Aqueous Solubility | Relatively insoluble suspension[3] | 1030 mg/L[4] | 158 mg/L[5] |

| LogP | - | -1.15[4] | -0.4[5] |

Table 1: Solubility and Partition Coefficient of Cefalonium and Related Cephalosporins.

Acid Dissociation Constant (pKa)

| Property | This compound | Cephapirin |

| pKa | Data not available | 2.15[4] |

Table 2: pKa Values of Cefalonium and a Related Cephalosporin.

Solid-State Properties

The solid-state characteristics of an API, including its crystalline form, polymorphism, and hydration state, can significantly impact its stability, dissolution, and manufacturability. Cefalonium is known to exist as a dihydrate.[6]

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties. A comprehensive polymorphic screen is essential during pre-formulation studies. While specific data on this compound polymorphs is not available, X-ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing different crystalline forms.

The melting point is a key thermal property that provides information about the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the standard technique for its determination. For Cephalothin, a related first-generation cephalosporin, a melting point of 160-160.5 °C has been reported.[5]

| Property | This compound | Cephalothin |

| Melting Point (°C) | Data not available | 160 - 160.5[5] |

Table 3: Melting Point of a Related Cephalosporin.

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The level of hygroscopicity can affect the physical and chemical stability of the API and the final dosage form. While specific hygroscopicity data for this compound is not available, a study on cefazolin sodium, another cephalosporin, showed that its various solid forms (hydrates and amorphous) exhibit different hygroscopic behaviors under varying relative humidity (RH) conditions.[7]

Stability

The stability of an API is a critical quality attribute that must be thoroughly investigated to ensure the safety and efficacy of the final drug product. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for β-lactam antibiotics. The stability of this compound should be evaluated across a range of pH values relevant to physiological conditions and potential formulation excipients.

Oxidative Stability

The susceptibility of this compound to oxidation should be assessed by exposing it to oxidative agents such as hydrogen peroxide.

Photostability

Photostability testing is crucial to determine if the drug substance is sensitive to light, which will inform packaging requirements.

Thermal Stability

The effect of temperature on the stability of this compound should be evaluated to determine appropriate storage and handling conditions. Cephapirin sodium in its dry state is reported to be stable for 18 months at room temperature.[4]

| Condition | This compound | Cephapirin Sodium |

| Thermal Stability (Solid State) | Data not available | Stable for 18 months at room temperature[4] |

Table 4: Thermal Stability of a Related Cephalosporin.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible characterization of an API. The following sections provide general methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

Caption: Shake-flask solubility workflow.

-

Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Analysis: Analyze the concentration of Cefalonium in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)

References

- 1. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]

- 2. Cefalonium | C20H18N4O5S2 | CID 21743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Injectable Cephalosporin Antibiotics: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]

- 4. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cephalothin | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. msd-animal-health.co.in [msd-animal-health.co.in]

- 7. Hygroscopicity of cefazolin sodium: application to evaluate the crystallinity of freeze-dried products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cefalonium Dihydrate Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium, a first-generation cephalosporin antibiotic, demonstrates a broad spectrum of activity against Gram-positive bacteria and is primarily utilized in veterinary medicine, particularly for the treatment and prevention of bovine mastitis.[1][2] As with other β-lactam antibiotics, the bactericidal activity of cefalonium is a consequence of its targeted inhibition of bacterial cell wall synthesis.[1] This technical guide provides a detailed exploration of the mechanism of action of cefalonium dihydrate against key Gram-positive pathogens, supplemented with quantitative data, comprehensive experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and drug development purposes.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of action of this compound involves the disruption of the final stages of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan, a critical structural component, provides mechanical strength and protects the bacterium from osmotic lysis. Cefalonium, like other cephalosporins, covalently binds to and inactivates essential enzymes known as Penicillin-Binding Proteins (PBPs).[3] These enzymes, particularly the transpeptidases, are responsible for the cross-linking of peptidoglycan chains, a crucial step for maintaining the integrity of the cell wall.[3] By inhibiting this process, cefalonium leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.[1]

Signaling Pathway of Cefalonium Action

Caption: this compound's mechanism of action.

Quantitative Data: Antimicrobial Susceptibility

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC distribution of cefalonium against a significant number of Staphylococcus aureus isolates, a primary causative agent of bovine mastitis. Data for other relevant Gram-positive mastitis pathogens, Streptococcus uberis and Streptococcus dysgalactiae, are also included.

| Gram-Positive Bacterium | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) | Reference |

| Staphylococcus aureus | 130 | 0.125 | 0.25 | 0.06 - >2048 | ≤ 0.5 | [2] |

| Streptococcus uberis | Not Specified | ≤0.03 | 0.06 | Not Specified | Not Determined | [4] |

| Streptococcus dysgalactiae | Not Specified | ≤0.03 | ≤0.03 | Not Specified | Not Determined | [4] |

MIC50: Minimum inhibitory concentration for 50% of the isolates. MIC90: Minimum inhibitory concentration for 90% of the isolates. ECV: Epidemiological cut-off value, which distinguishes wild-type from non-wild-type bacterial populations.

Penicillin-Binding Proteins: The Primary Target

| Cephalosporin | S. aureus PBP1 IC50 (µg/mL) | S. aureus PBP2 IC50 (µg/mL) | S. aureus PBP3 IC50 (µg/mL) | S. aureus PBP4 IC50 (µg/mL) | Reference |

| Ceftaroline | ≤0.5 | ≤0.5 | ≤0.5 | >8 | [3][5] |

| Ceftriaxone | >8 | >8 | >8 | >8 | [3][5] |

| Cefotaxime | 4 | >8 | 2 | >8 | [3][5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is adapted from the methodology used to determine the MIC of cefalonium against Staphylococcus aureus isolates from bovine mastitis.[2]

a. Preparation of Cefalonium Stock Solution:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or a buffer recommended by the supplier) at a concentration of 2048 µg/mL.

b. Preparation of Agar Plates:

-

Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the agar to 45-50°C in a water bath.

-

Prepare a series of two-fold dilutions of the cefalonium stock solution in sterile deionized water.

-

Add the appropriate volume of each cefalonium dilution to molten Mueller-Hinton agar to achieve final concentrations ranging from 0.031 to 2048 µg/mL.

-

Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

c. Inoculum Preparation:

-

Culture the Gram-positive bacterial isolates on a suitable non-selective agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.

-

Suspend several colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

d. Inoculation and Incubation:

-

Using a multipoint inoculator, spot-inoculate the bacterial suspensions onto the surface of the cefalonium-containing and control agar plates.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C for 18-24 hours in ambient air.

e. Interpretation of Results:

-

The MIC is defined as the lowest concentration of cefalonium that completely inhibits visible growth of the bacteria.

Caption: Workflow for MIC determination by agar dilution.

Competitive Penicillin-Binding Protein (PBP) Assay

This is a generalized protocol for a competitive PBP binding assay that can be adapted to assess the affinity of cefalonium for the PBPs of Gram-positive bacteria. This protocol is based on methodologies described for other β-lactam antibiotics.[3][6]

a. Preparation of Bacterial Membranes:

-

Grow the target Gram-positive bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in the same buffer and lyse them using a French press, sonication, or enzymatic digestion (e.g., with lysostaphin for S. aureus).

-

Centrifuge the lysate at a low speed to remove unbroken cells and debris.

-

Pellet the membranes from the supernatant by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

b. Competitive Binding Assay:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of unlabeled this compound for a specific time (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.

-

A control tube with no cefalonium should be included.

-

Add a fixed, saturating concentration of a labeled β-lactam probe, such as radiolabeled penicillin G ([³H]benzylpenicillin) or a fluorescently labeled ampicillin (e.g., Bocillin-FL), to each tube.

-

Incubate for a further period (e.g., 15 minutes at 37°C) to allow the labeled probe to bind to any PBPs not occupied by cefalonium.

-

Stop the reaction by adding a surplus of unlabeled penicillin G followed by the addition of a sample buffer.

c. SDS-PAGE and Detection:

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

If using a radiolabeled probe, visualize the PBPs by fluorography.

-

If using a fluorescently labeled probe, visualize the PBPs using a suitable fluorescence imager.

d. Data Analysis:

-

Quantify the intensity of the bands corresponding to the different PBPs in each lane.

-

The concentration of cefalonium that inhibits 50% of the binding of the labeled probe (IC50) can be calculated for each PBP.

Caption: Workflow for a competitive PBP binding assay.

Conclusion

This compound exerts its bactericidal effect against Gram-positive bacteria by targeting and inhibiting the essential penicillin-binding proteins involved in the final stages of peptidoglycan cell wall synthesis. This leads to a compromised cell wall and subsequent lysis of the bacterium. The provided quantitative data on its minimum inhibitory concentrations against key mastitis pathogens underscores its efficacy. While specific binding affinities for cefalonium to individual PBPs require further investigation, the detailed experimental protocols provided herein offer a robust framework for such studies. A thorough understanding of the molecular interactions between cefalonium and its PBP targets is crucial for optimizing its clinical use and for the future development of novel cephalosporin-based therapies.

References

- 1. Penicillin-Binding Protein 1 (PBP1) of Staphylococcus aureus Has Multiple Essential Functions in Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mro.massey.ac.nz [mro.massey.ac.nz]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Advent of a Cephalosporin: A Technical Chronicle of Cefalonium's Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of cephalosporin antibiotics represent a landmark achievement in the annals of antimicrobial chemotherapy. Emerging in the post-penicillin era, this class of β-lactam antibiotics offered a broader spectrum of activity and increased resistance to bacterial β-lactamases. This technical guide delves into the historical development and discovery of Cefalonium, a notable first-generation cephalosporin. While the specific timeline for Cefalonium is intertwined with the broader history of early cephalosporin research, this document pieces together the key milestones, scientific underpinnings, and experimental data that defined its emergence as a valuable therapeutic agent, particularly in veterinary medicine.

Historical Development and Discovery

The journey to Cefalonium began not in a pharmaceutical laboratory, but in the coastal waters of Sardinia, Italy. In 1945, Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall.[1][2][3] Brotzu observed that cultures of this fungus produced substances with antibacterial properties, notably against Salmonella typhi, the causative agent of typhoid fever.[2]

This initial discovery set in motion a chain of research that would ultimately lead to a new class of antibiotics. The crude fungal extracts were sent to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin.[4] There, researchers, including Edward Abraham and Guy Newton, isolated several antibiotic substances.[2] The most significant of these was Cephalosporin C, identified in 1953.[4] A pivotal breakthrough came with the successful elucidation of Cephalosporin C's structure in 1959, revealing its β-lactam core, 7-aminocephalosporanic acid (7-ACA).[4]

The isolation of the 7-ACA nucleus in the early 1960s was a watershed moment, as it provided the essential scaffold for the semi-synthesis of a vast array of cephalosporin derivatives.[4][5] This is where pharmaceutical companies, prominently Eli Lilly and Company, entered the scene. Eli Lilly developed a cost-effective method for producing the 7-ACA nucleus, paving the way for the creation of the first generation of cephalosporin antibiotics.[3] The first of these, cephalothin, was launched by Eli Lilly in 1964.[2][3] Cefalonium emerged from this era of intensive research and development into semi-synthetic cephalosporins, becoming a key therapeutic tool, particularly for intramammary infections in dairy cattle.[6]

Timeline of Key Events

| Year | Event | Key Researchers/Institutions |

| 1945 | Discovery of the antibiotic-producing fungus Cephalosporium acremonium.[1][2][3] | Giuseppe Brotzu |

| 1953 | Isolation of Cephalosporin C.[4] | Sir Edward Abraham and Guy Newton (University of Oxford) |

| 1959 | Elucidation of the chemical structure of Cephalosporin C.[4] | |

| Early 1960s | Development of a method to isolate the 7-aminocephalosporanic acid (7-ACA) nucleus.[4][5] | Eli Lilly and Company |

| 1964 | Launch of Cephalothin, the first commercial cephalosporin.[2][3] | Eli Lilly and Company |

| Post-1964 | Development and introduction of other first-generation cephalosporins, including Cefalonium. | Pharmaceutical Industry |

Mechanism of Action

Cefalonium, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

The process can be summarized as follows:

-

Binding to PBPs: Cefalonium's β-lactam ring mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows it to bind to the active site of these enzymes.

-

Inhibition of Transpeptidation: This binding acylates the PBP, rendering it inactive. The key function of PBPs is to cross-link the peptide chains of the peptidoglycan backbone, a process called transpeptidation. By inhibiting this process, Cefalonium prevents the formation of a stable cell wall.

-

Cell Lysis: As the bacterium grows and divides, the weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.

Quantitative Data

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of Cefalonium has been evaluated against key mastitis pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) distribution for Staphylococcus aureus isolates from bovine mastitis.

| MIC (µg/mL) | Number of S. aureus Isolates Inhibited by Cefalonium |

| ≤0.03 | 3 |

| 0.06 | 12 |

| 0.125 | 41 |

| 0.25 | 39 |

| 0.5 | 17 |

| 1 | 7 |

| 2 | 6 |

| 4 | 2 |

| 8 | 1 |

| 16 | 1 |

| ≥32 | 1 |

| Data adapted from Harada et al., 2020.[7][8] |

Clinical Efficacy: Bacteriological Cure Rates in Buffaloes with Subclinical Mastitis

A comparative study evaluated the efficacy of intramammary Cefalonium versus Ceftiofur hydrochloride for the treatment of subclinical mastitis in buffaloes.

| Treatment Group | Number of Animals | Bacteriological Cure Rate (%) |

| Cefalonium (250 mg) | 25 | 48% |

| Ceftiofur hydrochloride (500 mg) | 25 | 88% |

| Untreated Control | 25 | - |

| Data from Kaushik et al., 2023.[9] |

Pharmacokinetics in Dairy Cows (Intramammary Administration)

Pharmacokinetic parameters of Cefalonium following intramammary administration have been studied to determine residue levels and withdrawal times.

| Parameter | Value |

| Route of Administration | Intramammary infusion (250 mg per quarter) |

| Absorption | Slow but prolonged from the udder |

| Excretion | Primarily in urine |

| Milk Residue Depletion (Primiparous Cows) | Below limit of quantitation at 96 hours post-calving |

| Milk Residue Depletion (Multiparous Cows) | Below limit of quantitation at 36 hours post-calving |

| Data from a residue depletion study.[10] Another study reported peak plasma concentrations of 0.268 µg equivalents/ml at 36 hours after administration.[6] |

Experimental Protocols

Synthesis of Cefalonium

The synthesis of Cefalonium is a semi-synthetic process starting from a cephalosporin nucleus, typically cephalothin acid. A representative method is described in Chinese patent CN104725403A.[11]

Materials:

-

Cephalothin acid

-

Methylene dichloride

-

Trimethylchlorosilane

-

Hexamethyldisilazane

-

N,N-Diethylaniline

-

Iodotrimethylsilane

-

Isonicotinamide

-

Methanol

-

Ferric chloride (FeCl₃)

-

Concentrated hydrochloric acid (6N)

-

Acetone

-

Triethylamine

Procedure:

-

Silylation (Carboxyl Protection): Dissolve cephalothin acid in methylene dichloride. Add trimethylchlorosilane and hexamethyldisilazane and reflux for approximately 10 hours. This step protects the carboxylic acid group.

-

Iodination: Cool the reaction mixture and add N,N-diethylaniline, stirring for 30 minutes. Subsequently, add iodotrimethylsilane and react at room temperature for about 3 hours.

-

Amination: Lower the temperature of the system and add isonicotinamide and additional methylene dichloride. React for approximately 3-4 hours.

-

Deprotection and Crystallization: To the resulting reaction system, add methanol, ferric chloride, concentrated hydrochloric acid, and water. Stir until all solids dissolve. Separate the aqueous phase and add acetone. Adjust the pH to 3.0 with triethylamine to induce crystallization.

-

Isolation and Purification: Filter the resulting crystals, wash with acetone, and dry under a vacuum to obtain the Cefalonium crude product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

References

- 1. Different Generations of Cephalosporin Medication [verywellhealth.com]

- 2. Cephalosporin - Wikipedia [en.wikipedia.org]

- 3. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 4. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 5. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. CN104725403A - Preparation method of cefalonium - Google Patents [patents.google.com]

"Cefalonium dihydrate" CAS number and chemical structure

An In-depth Technical Guide to Cefalonium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium is a first-generation semi-synthetic cephalosporin antibiotic.[1][2] It exhibits a broad spectrum of bactericidal activity against both Gram-positive and some Gram-negative bacteria.[2] The dihydrate form is utilized in veterinary medicine, particularly in intramammary infusions for treating and preventing bovine mastitis during the dry cow period.[2][3] Its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.[3][4]

Chemical Identity and Structure

The chemical identity of Cefalonium and its dihydrate form is well-established.

Table 1: Chemical Identifiers

| Identifier | Cefalonium | This compound |

| CAS Number | 5575-21-3[1][2][5][6][7] | 1385046-35-4[5][8][9] |

| Molecular Formula | C₂₀H₁₈N₄O₅S₂[1][4][6][9] | C₂₀H₂₂N₄O₇S₂[10] |

| Molecular Weight | 458.51 g/mol [4][6][9] | 494.54 g/mol [9] |

| IUPAC Name | (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1] | (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrate[4] |

| Synonyms | Cephalonium, Lilly 41071[1][6] | Cepravin Dry Cow Hydrate[7] |

Chemical Structure:

Cefalonium possesses the characteristic cephalosporin nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring.[3][4]

Table 2: Structural Representations

| Representation | Value |

| SMILES | c1cc(CC(=O)N[C@@H]2C(=O)N3C(=C(C[n+]4ccc(cc4)C(=O)N)CS[C@]23[H])C(=O)[O-])sc1.O.O[9] |

| InChI Key | MJKBYXGLUCGDRX-LEVQAPRMSA-N[9] |

| InChI | InChI=1S/C20H18N4O5S2.2H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);2*1H2/t15-,19-;;/m1../s1[9] |

Mechanism of Action

As a member of the β-lactam class of antibiotics, cefalonium exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[3][4] The structural integrity of bacteria depends on peptidoglycan, a polymer of alternating amino sugars cross-linked by peptide chains.[3] The final step in this cross-linking process is catalyzed by transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs).[3]

Cefalonium and other cephalosporins covalently bind to the active site of these PBPs, inhibiting their enzymatic activity.[3] This inhibition prevents the formation of a stable peptidoglycan layer, leading to the formation of osmotically unstable bacterial forms that eventually lyse, resulting in cell death.[3]

Caption: Mechanism of action of Cefalonium.

Quantitative Data

Table 3: Physicochemical and Microbiological Data

| Property | Value | Notes |

| Solubility in DMSO | 25 mg/mL[6] | For Cefalonium (free base). |

| Solubility in DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL[6] | For Cefalonium (free base). |

| MIC₉₀ vs. S. aureus | 2 µg/mL[6] | Against pooled isolates from milk of cows with subclinical mastitis. |

| Purity | >98%[6][7] |

Table 4: Pharmacokinetic Data

| Species | Dose | Route | Peak Serum Concentration (Cₘₐₓ) | Time to Peak (Tₘₐₓ) |

| Dog | 10 mg/kg bw | Gavage | <0.03 to 0.33 µg/mL | 2 hours[2] |

| Dog | 50 mg/kg bw | Gavage | 0.38 to 0.57 µg/mL | 2 hours[2] |

| Dog | 100 mg/kg bw | Gavage | 0.30 to 1.76 µg/mL | 4 hours[2] |

| Dog | 1000 mg/kg bw | Gavage | 1.63 to 2.86 µg/mL | 8 hours[2] |

| Cow (dry) | 250 mg/quarter | Intramammary | 0.21 to 0.42 µg/mL | 8 hours[2] |

| Cow (dry) | 250 mg/quarter (radiolabelled) | Intramammary | 0.268 µg equivalents/mL | 36 hours[2] |

Experimental Protocols

Determination of Cefalonium Residue in Milk by HPLC-MS/MS

This protocol details a validated method for the quantification of cefalonium in bovine milk.[11][12][13][14]

A. Sample Preparation

-

Accurately measure 1 g (or 5 g) of a milk sample into a centrifuge tube.[11][12]

-

Vortex and shake the mixture, then centrifuge to separate the supernatant.[12]

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under a stream of nitrogen at approximately 37-40°C.[11][12][13]

-

Reconstitute the residue in a solution of methanol and 0.1% formic acid in water (e.g., 3:7 v/v).[11][13]

-

Further purification may be performed using solid-phase extraction (e.g., HLB column).[12]

-

Filter the final solution through a 0.22 µm membrane before analysis.[12]

B. Chromatographic Conditions

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 column (e.g., Phenomenex Luna C18, 150 mm x 2.1 mm, 3.5 µm).[12]

-

Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile.[11][12][13]

-

Flow Rate: 0.25 mL/min.[12]

-

Column Temperature: 35°C.[12]

-

Injection Volume: 5.0 µL.[12]

C. Mass Spectrometry Conditions

-

System: Tandem Mass Spectrometer (MS/MS).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

-

Quantitative Transition: m/z 459.4 → 337.3.[12]

D. Quantification

-

A matrix-matched calibration curve is used for quantification.[11]

-

The method demonstrates good linearity in the concentration range of 2-200 µg/L (r > 0.99).[11]

Caption: Experimental workflow for Cefalonium analysis in milk.

Conclusion

This compound is a first-generation cephalosporin with a well-defined chemical structure and a clear mechanism of action involving the inhibition of bacterial cell wall synthesis. The quantitative data available highlight its potency against key mastitis pathogens and provide insights into its pharmacokinetic profile. The detailed analytical protocol for its detection in milk demonstrates a robust and sensitive method for residue monitoring, which is crucial for its application in veterinary medicine. This guide provides core technical information essential for researchers and professionals working with this antibiotic.

References

- 1. Cefalonium | C20H18N4O5S2 | CID 21743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]

- 4. vetlexicon.com [vetlexicon.com]

- 5. This compound(5575-21-3 free base) | TargetMol [targetmol.com]

- 6. Cefalonium | CAS 5575-21-3 | Cayman Chemical | Biomol.com [biomol.com]

- 7. BioOrganics [bioorganics.biz]

- 8. GSRS [precision.fda.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound | C20H22N4O7S2 | CID 57519749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. Residue depletion study and withdrawal period for cefalonium intramammary infusion (dry cow) in bovine milk | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

understanding the pharmacodynamics of "Cefalonium dihydrate" in vitro

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Cefalonium Dihydrate

This guide provides a detailed examination of the in vitro pharmacodynamics of this compound, a first-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, antibacterial spectrum, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Cefalonium is a broad-spectrum cephalosporin antibiotic that exerts bactericidal activity against a majority of the organisms associated with bovine mastitis.[1] As a member of the β-lactam class of antibiotics, its primary mode of action is the inhibition of bacterial cell wall synthesis.[2][3]

The bacterial cell wall's structural integrity is maintained by peptidoglycan, a polymer consisting of glycan chains cross-linked by peptide chains.[1] The final step in this cross-linking process is catalyzed by transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs).[4] Cefalonium's structure mimics the terminal portion of the peptidoglycan strands, allowing it to bind to the active site of PBPs.[4][5] This binding inactivates the enzyme, preventing the necessary cross-linking of the peptidoglycan layer.[2][5] The resulting inhibition of cell wall synthesis leads to a structurally weakened and unstable bacterium, which ultimately undergoes lysis, especially during reproduction, resulting in cell death.[1][2] This mechanism makes cefalonium a bactericidal agent.[2]

References

Initial Screening of Cefalonium Dihydrate Against Emerging Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium, a first-generation cephalosporin, has a history of use in veterinary medicine. With the escalating threat of antimicrobial resistance, re-evaluating existing antibiotics against contemporary and emerging bacterial strains is a critical endeavor. This technical guide provides an in-depth overview of the initial in vitro screening of Cefalonium dihydrate against a panel of clinically relevant and emerging bacterial pathogens. It summarizes available quantitative susceptibility data, details standardized experimental protocols for antimicrobial susceptibility testing, and explores the known and potential interactions of Cefalonium with bacterial signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and antimicrobial research.

Introduction

Cefalonium is a semi-synthetic, first-generation cephalosporin antibiotic.[1][2] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][3] Historically, Cefalonium has been utilized in veterinary medicine, particularly for the treatment of intramammary infections in dairy cattle.[4][5][6] Its spectrum of activity is known to include several Gram-positive and some Gram-negative bacteria.[2][7]

The rise of multidrug-resistant (MDR) organisms, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates a thorough investigation of all available antimicrobial agents.[8] This guide focuses on the initial in vitro assessment of this compound against such emerging threats.

Quantitative Susceptibility Data

The in vitro activity of this compound has been determined against various bacterial isolates. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: In Vitro Susceptibility of Cefalonium against Mastitis Pathogens (2014-2016) [9]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 246 | ≤0.03 - ≥64 | 0.25 |

| Streptococcus agalactiae | 44 | ≤0.03 - 0.06 | ≤0.03 |

| Streptococcus dysgalactiae | 135 | ≤0.03 - ≥64 | ≤0.03 |

Table 2: Epidemiological Cut-off Value (ECV) for Cefalonium

| Organism | ECV (µg/mL) |

| Staphylococcus aureus | ≤0.5 |

Note: The ECV represents the highest MIC for wild-type organisms and is used to distinguish between isolates with and without acquired resistance mechanisms.

Experimental Protocols

The following protocols are based on standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are adapted for the initial screening of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Cefalonium Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the desired starting concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the Cefalonium solution in the wells of a 96-well microtiter plate containing CAMHB.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Cefalonium that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

This compound

-

CAMHB

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile test tubes

-

Incubator with shaking capabilities (35°C ± 2°C)

-

Apparatus for colony counting (e.g., spiral plater, manual plating supplies)

Procedure:

-

Preparation of Test Tubes: Prepare test tubes containing CAMHB with Cefalonium at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the antibiotic.

-

Inoculum Preparation: Prepare a starting inoculum of the test organism in CAMHB with a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation and Sampling: Incubate all tubes at 35°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto a suitable agar medium. Incubate the plates for 18-24 hours.

-

Data Analysis: Count the number of colonies (CFU/mL) at each time point for each Cefalonium concentration and the growth control. Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[12]

Signaling Pathways and Mechanism of Action

Primary Mechanism: Inhibition of Cell Wall Synthesis

The primary molecular target of Cefalonium, like all β-lactam antibiotics, is the bacterial cell wall. Specifically, it inhibits the penicillin-binding proteins (PBPs) that are essential for the final transpeptidation step in peptidoglycan synthesis.[3][] This disruption of cell wall integrity leads to osmotic instability and ultimately cell death.[3]

Potential for Modulation of Other Signaling Pathways

While the direct inhibition of cell wall synthesis is the primary bactericidal mechanism, there is growing evidence that β-lactam antibiotics can modulate other bacterial signaling pathways, particularly at sub-inhibitory concentrations.

Quorum Sensing: Some studies have shown that certain β-lactams can interfere with quorum sensing (QS) systems in bacteria like Pseudomonas aeruginosa.[1][14][15] QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation.[16] By potentially disrupting QS signaling, Cefalonium could, in theory, attenuate bacterial pathogenicity independent of its direct killing effect. Further research is required to investigate this specific interaction for Cefalonium.

Two-Component Systems: Bacteria utilize two-component regulatory systems (TCS) to sense and respond to environmental stresses, including cell wall damage.[17][18] When the cell wall is damaged by antibiotics like Cefalonium, specific TCSs can be activated, leading to a compensatory response, which may contribute to antibiotic tolerance.[19] Understanding how Cefalonium might trigger these signaling cascades could provide insights into mechanisms of resistance and potential combination therapy strategies.

Experimental Workflow for Initial Screening

The following diagram outlines a logical workflow for the initial in vitro screening of this compound against a panel of emerging bacterial strains.

Conclusion

The available data indicates that this compound demonstrates significant in vitro activity against key Gram-positive mastitis pathogens. While its spectrum is suggested to include some Gram-negative organisms, a clear lack of quantitative data against emerging and multidrug-resistant strains, particularly the ESKAPE pathogens, is evident. The standardized protocols provided in this guide offer a framework for conducting rigorous initial screening to fill these knowledge gaps. Furthermore, exploring the potential modulatory effects of Cefalonium on bacterial signaling pathways beyond cell wall synthesis could unveil novel therapeutic strategies. Comprehensive in vitro screening is a crucial first step in determining whether this compound warrants further investigation as a potential agent in the fight against antimicrobial resistance.

References

- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. mpi.govt.nz [mpi.govt.nz]

- 5. researchgate.net [researchgate.net]

- 6. The comparative efficacy of two long-acting dry-cow cephalonium products in curing and preventing intramammary infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyperdrug.co.uk [hyperdrug.co.uk]

- 8. Antibacterials Info Page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 10. Clinical particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]

- 11. farmacy.co.uk [farmacy.co.uk]

- 12. actascientific.com [actascientific.com]

- 14. Quorum sensing inhibitory activity of sub-inhibitory concentrations of β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quorum-Sensing Regulation of Antimicrobial Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A cell wall damage response mediated by a sensor kinase/response regulator pair enables beta-lactam tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Validated Analytical Method for Cefalonium Dihydrate in Bovine Tissues

Introduction

Cefalonium dihydrate is a first-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is utilized in veterinary medicine, particularly for intramammary infusion in dry cows to treat and prevent sub-clinical infections.[2][3][4] Monitoring its residue levels in bovine tissues is crucial to ensure food safety and adherence to maximum residue limits (MRLs).

This document provides a detailed protocol for a validated analytical method for the determination of this compound in bovine tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is highly sensitive and specific, making it suitable for routine monitoring and residue depletion studies.

Logical Relationship of Cefalonium Application and Residue Analysis

Caption: Logical flow from veterinary use of Cefalonium to the necessity of analytical methods for food safety.

Experimental Protocols

This section details the complete methodology for the analysis of this compound in bovine tissues.

Sample Preparation and Extraction

The following protocol is a general procedure for bovine tissues such as muscle, kidney, and liver. It is based on methods developed for similar matrices and may require minor modifications and validation for each specific tissue type.[5][6][7]

Materials:

-

Homogenized bovine tissue (muscle, kidney, or liver)

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

n-Hexane, HPLC grade

-

Sodium dihydrogen phosphate buffer

-

Sodium hydroxide solution

-

Solid Phase Extraction (SPE) cartridges (e.g., HLB)

Procedure:

-

Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

-

Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v) to the tube.[6]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a clean tube.

-

For defatting (especially for fatty tissues), add 10 mL of n-hexane, shake for 1 minute, and discard the n-hexane layer.[8]

-

Evaporate the acetonitrile from the extract using a rotary evaporator or a nitrogen evaporator at 40°C.[3][8]

-

Reconstitute the remaining aqueous extract with 20 mL of sodium dihydrogen phosphate buffer and adjust the pH to 8.5 with sodium hydroxide solution.[3][8]

-

Condition an SPE cartridge by passing through methanol followed by deionized water.

-

Load the pH-adjusted extract onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water.

-

Dry the eluate under a gentle stream of nitrogen at 40°C.[1][8]

-

Reconstitute the residue in a suitable volume (e.g., 1-2 mL) of the initial mobile phase.[1][8]

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[1][8]

Experimental Workflow

Caption: Step-by-step workflow for the extraction and analysis of Cefalonium from bovine tissues.

LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of Cefalonium.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 mm x 2.0 mm, 5 µm).[1][3]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Gradient Elution: A gradient program should be optimized to ensure good separation of Cefalonium from matrix interferences.

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.[6][9]

-

Ionization Mode: Positive ion scan.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5][9][10]

-

Ion Spray Voltage: 4 kV.[9]

-

Gas 1 (GS1) Pressure: 55 psi.[9]

-

Curtain Gas (CUR) Pressure: 15 psi.[9]

-

Gas 2 (GS2) Pressure: 35 psi.[9]

-

Temperature (TEM): 600°C.[9]

-

MRM Transition: m/z 459.4 → 337.3 (Quantitative ion).[9]

Data Presentation

The following tables summarize the quantitative data for the analytical method, primarily derived from studies on bovine milk, which can serve as a benchmark for validation in other tissues.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 2 - 200 µg/kg | [1][8][9] |

| Correlation Coefficient (r) | > 0.99 | [5][10] |

| Limit of Detection (LOD) | 0.5 µg/kg | [1][8][9][10] |

| Limit of Quantification (LOQ) | 2.0 µg/kg | [1][8][9][10] |

Table 2: Accuracy and Precision

| Spiked Concentration (µg/kg) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |

| 2 (LOQ) | 78.5 - 86.2 | 1.5 - 6.2 | 2.9 - 5.6 | [5][10] |

| 20 (MRL) | 82.21 - 89.08 | 1.85 - 10.41 | 3.41 - 8.97 | [1][8][9] |

| 40 (2x MRL) | 82.21 - 89.08 | 1.85 - 10.41 | 3.41 - 8.97 | [1][8][9] |

| 200 (10x MRL) | 82.21 - 89.08 | 1.85 - 10.41 | 3.41 - 8.97 | [1][8][9] |

MRL (Maximum Residue Limit) for Cefalonium in bovine milk is 20 µg/kg. RSD (Relative Standard Deviation)

Table 3: Cefalonium Residue Levels in Bovine Tissues

This table presents reported residue concentrations in various bovine tissues following intramammary administration of radiolabelled Cefalonium, providing an indication of expected levels.

| Tissue | Time Post-administration | Mean Total Residue (µg equivalents/kg) | Reference |

| Kidney | 36 hours | 673 | [2] |

| Liver | 36 hours | 60 | [2] |

| Fat | 36 hours | 15 | [2] |

| Muscle | 36 hours | 9 | [2] |

| Kidney | 18 days | 265 | [2] |

| Liver | 18 days | 43 | [2] |

| Muscle | 18 days | < 13 | [2] |

| Fat | 18 days | < 23 | [2] |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in bovine tissues. The detailed protocol for sample preparation and instrumental analysis, along with the presented validation data, offers a solid foundation for researchers, scientists, and drug development professionals. While the comprehensive validation data is primarily available for bovine milk, the methodology is adaptable for other tissues such as muscle, kidney, and liver, with the understanding that tissue-specific validation is required to ensure accuracy and precision. This application note serves as a comprehensive guide for the implementation of this analytical method in a laboratory setting.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.caass.org.cn [journals.caass.org.cn]

- 9. Residue depletion study and withdrawal period for cefalonium intramammary infusion (dry cow) in bovine milk [hero.epa.gov]

- 10. [Determination of cefalonium residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cefalonium Dihydrate in In Vitro Mastitis Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine mastitis remains one of the most prevalent and costly diseases affecting the dairy industry worldwide. The development of effective therapeutic strategies relies on robust preclinical evaluation of antimicrobial agents. In vitro mastitis models, utilizing bovine mammary epithelial cells (BMECs), offer a powerful platform to investigate the pathophysiology of the disease and to screen potential drug candidates in a controlled environment. Cefalonium, a first-generation cephalosporin antibiotic, has a long history of use in veterinary medicine, particularly in dry cow therapy, for the treatment and prevention of intramammary infections. This document provides detailed application notes and protocols for the use of Cefalonium dihydrate in in vitro mastitis models, intended to guide researchers in the evaluation of its efficacy and mechanism of action.

Quantitative Data Summary

The in vitro efficacy of Cefalonium has been evaluated against key mastitis-causing pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from published studies. MIC values represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Table 1: MIC of Cefalonium against Staphylococcus aureus

| Isolate Source | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Epidemiological Cut-Off (ECV) (µg/mL) |

| European Isolates | Not Specified | 0.12 | 0.25 | Not Specified |

| Bovine Mastitis | 130 | 0.125 (mode) | Not Specified | ≤0.5[1] |

Table 2: MIC of Cefalonium against Streptococcus spp.

| Pathogen | Isolate Source | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus uberis | European Isolates | Not Specified | ≤0.03 | 0.06 |

| Streptococcus uberis | French Isolates | Not Specified | 0.03 | 0.06 |

| Streptococcus dysgalactiae | European Isolates | Not Specified | ≤0.03 | ≤0.03 |

Experimental Protocols

Protocol 1: In Vitro Antibacterial Activity of this compound

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against mastitis pathogens using the broth microdilution method.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates (e.g., S. aureus, Strep. uberis, Strep. dysgalactiae)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility).

-

Further dilute the stock solution in CAMHB to achieve the desired starting concentration for serial dilutions.

-

-

Bacterial Inoculum Preparation:

-

Culture the bacterial isolates on appropriate agar plates overnight at 37°C.

-

Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Broth Microdilution Assay:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the highest concentration of this compound solution to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Add 50 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

-

Protocol 2: Evaluation of this compound in an In Vitro Mastitis Model using Bovine Mammary Epithelial Cells (BMECs)

This protocol describes a method to assess the anti-inflammatory and protective effects of this compound in a BMEC model of mastitis induced by lipopolysaccharide (LPS) or live bacteria. The MAC-T cell line is a commonly used and suitable model for BMECs.

Materials:

-

Bovine Mammary Epithelial Cells (e.g., MAC-T cell line)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics (for routine culture)

-

This compound solution (prepared as in Protocol 1 and filter-sterilized)

-

Lipopolysaccharide (LPS) from E. coli or a relevant mastitis pathogen

-

Mastitis-causing bacteria (e.g., S. aureus)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting equipment

-

24-well cell culture plates

-

ELISA kits for bovine TNF-α, IL-1β, IL-6, and IL-8

-

Reagents for cell viability assays (e.g., MTT, LDH)

-

RNA extraction and qRT-PCR reagents (optional)

Procedure:

-

Cell Culture and Seeding:

-

Culture MAC-T cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage the cells when they reach 80-90% confluency.

-

Seed the cells into 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

-

-

Experimental Treatments:

-

LPS Challenge Model:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Following pre-treatment, add LPS (e.g., 1-10 µg/mL) to the wells (with this compound still present).

-

Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

-

-

Bacterial Infection Model:

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with a suspension of the chosen mastitis pathogen (e.g., S. aureus) at a specific multiplicity of infection (MOI).

-

After an initial infection period (e.g., 1-2 hours), remove the bacterial suspension, wash the cells with PBS, and add fresh medium containing this compound and a low concentration of gentamicin to kill extracellular bacteria.

-

Include control groups: uninfected cells, infected cells without this compound treatment.

-

-

-

Incubation and Sample Collection:

-

Incubate the treated cells for a designated time course (e.g., 6, 12, 24 hours).

-

At each time point, collect the cell culture supernatants for cytokine analysis.

-

The cell monolayers can be used for cell viability assays or RNA extraction.

-

-

Endpoint Analysis:

-

Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Cell Viability: Assess the effect of the treatments on cell viability using an appropriate assay (e.g., MTT assay for metabolic activity or LDH assay for cytotoxicity).

-

Gene Expression Analysis (Optional): Extract total RNA from the cell monolayers and perform qRT-PCR to analyze the expression of genes encoding pro-inflammatory cytokines and other relevant markers.

-

Visualizations

Signaling Pathway

Caption: LPS-induced inflammatory signaling and Cefalonium's mechanism of action.

Experimental Workflow

Caption: Workflow for evaluating Cefalonium in an in vitro mastitis model.

References

Application Notes and Protocols: Cefalonium Dihydrate Intramammary Formulation for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Cefalonium dihydrate, a first-generation semi-synthetic cephalosporin antibiotic. The information is intended to guide research and development of intramammary formulations for treating and preventing bovine mastitis.

Physicochemical Properties

This compound is a broad-spectrum cephalosporin.[1] Its fundamental properties are crucial for formulation development and analytical method design.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₄O₇S₂ | [2] |

| Molecular Weight | 458.5 g/mol | [3][4] |

| Appearance | White to cream-coloured suspension | [5] |

| Solubility | Soluble in DMSO (~25 mg/ml); Sparingly soluble in aqueous buffers. | [6] |

| Storage Temperature | 2-8°C; Do not store above 25°C. | [7][8] |

Mechanism of Action

Cefalonium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] Like other β-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][9] This inhibition leads to the formation of unstable bacterial cells that eventually lyse.[1][10] Cefalonium is generally not susceptible to β-lactamase enzymes, which are a common resistance mechanism against other β-lactam antibiotics like penicillin.[1][9]

Caption: Cefalonium's bactericidal mechanism of action.

Application Notes

Cefalonium is a broad-spectrum antibiotic with demonstrated activity against a majority of the Gram-positive and Gram-negative organisms associated with bovine mastitis.[1][10] Its activity is not impaired by the presence of milk.[9]

| Pathogen | MIC Value (μg/mL) | Notes | Reference |

| Staphylococcus aureus | MIC₉₀ = 2 | Pooled isolates from subclinical bovine mastitis. | [6] |

| Staphylococcus aureus | Susceptible | - | [7][11] |

| Streptococcus agalactiae | Susceptible | - | [7] |

| Streptococcus dysgalactiae | Susceptible | - | [7][11] |

| Streptococcus uberis | Susceptible | - | [7][11] |

| Escherichia coli | Susceptible | - | [7][11] |

| Klebsiella spp. | Susceptible | - | [7][11] |

| Trueperella (Arcanobacterium) pyogenes | Susceptible | - | [7][11] |

| Corynebacterium bovis | Susceptible | - | [11] |

The intramammary formulation is designed for long-acting, persistent antibiotic levels within the dry udder.[9]

| Parameter | Observation | Reference |

| Absorption | Slow but extensive absorption from the udder. | [1][7] |

| Distribution | Mean blood concentration remains fairly constant for approximately 10 days post-dosing. | [1][7] |

| Metabolism | Not extensively detailed; studies focus on parent drug residue. | [5] |

| Excretion | Primarily excreted in the urine (7-13% of dose in first 3 days). Faecal excretion is minimal (<1%). | [1][7] |

| Persistence | Effective levels are maintained in most quarters for up to 10 weeks post-infusion. | [1][9] |

Efficacy is typically measured by the bacteriological cure rate, defined as the elimination of the infecting pathogen from the mammary quarter post-treatment.

| Study Type | Efficacy Finding | Notes | Reference |

| Dry Cow Therapy Review | Cure rates >90% for existing intramammary infections with major pathogens. | Review of multiple studies. | [12] |

| Comparative Study | 48% bacterial cure rate in buffaloes with subclinical mastitis. | Compared to 88% for Ceftiofur hydrochloride in the same study. | [13] |

Note: The variability in reported cure rates highlights the importance of controlled, well-designed experimental studies that account for factors such as causative pathogen, infection severity, and host immune status.

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of Cefalonium against mastitis pathogens, following general susceptibility testing standards.

Workflow:

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]

-